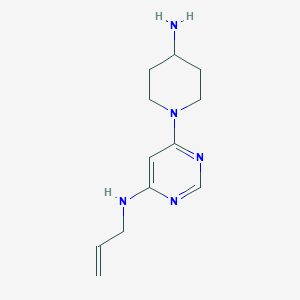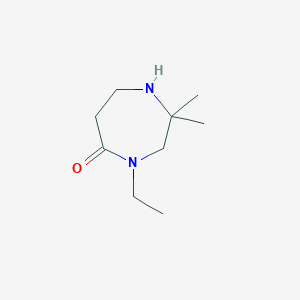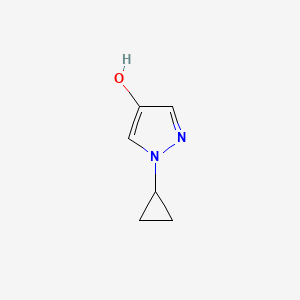![molecular formula C13H17NO3 B1475717 1-(cyclopropylmethyl)-2-oxo-1,2,3,4,5,6-hexahydro-4aH-cyclopenta[b]pyridine-4a-carboxylic acid CAS No. 2098081-47-9](/img/structure/B1475717.png)
1-(cyclopropylmethyl)-2-oxo-1,2,3,4,5,6-hexahydro-4aH-cyclopenta[b]pyridine-4a-carboxylic acid
Descripción general
Descripción
The compound is a derivative of pyridinecarboxylic acid, which is a group of organic compounds that are monocarboxylic derivatives of pyridine . Pyridinecarboxylic acids come in several isomers, including picolinic acid (2-pyridinecarboxylic acid), nicotinic acid (3-pyridinecarboxylic acid, also known as niacin), and isonicotinic acid (4-pyridinecarboxylic acid) .
Synthesis Analysis
While specific synthesis methods for this compound are not available, pyridine derivatives have been synthesized using various methods. For example, 1H-pyrrolo[2,3-b]pyridine derivatives have been synthesized as potent fibroblast growth factor receptor inhibitors .Molecular Structure Analysis
The compound contains a pyridine ring, which is a basic aromatic ring structure with one nitrogen atom. The cyclopropylmethyl group is a common substituent in organic chemistry, and the 2-oxo-1,2,3,4,5,6-hexahydro-4aH-cyclopenta[b]pyridine-4a-carboxylic acid part suggests the presence of a carboxylic acid functional group .Chemical Reactions Analysis
Carboxylic acids, such as the one present in this compound, can undergo a variety of reactions. They can react with alcohols to form esters, with amines to form amides, and with thionyl chloride to form acid chlorides .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. Carboxylic acids generally have high boiling points due to the presence of intermolecular hydrogen bonding .Aplicaciones Científicas De Investigación
Chemical Synthesis and Modification
The compound serves as a crucial intermediate in the synthesis of various heterocyclic compounds. For instance, it has been used in the preparation of novel ethyl 5-methyl-6-cyano-7-substituted-2-oxo-2H-pyrano[2,3-b]pyridine-3-carboxylate derivatives, which are anticipated to exhibit antihypertensive activity (Kumar & Mashelker, 2006). Moreover, the compound's bridgehead ester group has been modified into acid, alcohol, aldehyde, and amine groups, leading to the creation of conformationally constrained tricyclic analogues of NK-1 antagonists and a bicyclic dopamine receptor ligand (de Wit et al., 2001).
Antibacterial and Antihypertensive Potential
Compounds derived from this chemical structure have shown promise in medical research. For instance, a series of ethyl 7-cyclopropyl-2-(arylamino)-3-nitro-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylates displayed weak activity against E.aerogenas and S.aureus bacteria, indicating potential antibacterial properties (Al-taweel et al., 2019). Additionally, 7-Hydroxy/Amino-5-methyl-6-(5-substituted-[1,2,4]oxadiazol-3-yl)-2-oxo-2H-pyrano[2,3-b]pyridine-3-carboxylic acid amides are expected to exhibit enhanced hypertensive activity, signifying potential use in cardiovascular drug development (Kumar & Mashelker, 2007).
Crystallography and Structural Analysis
The compound and its derivatives have been subjects of structural analysis and crystallography studies, aiding in understanding molecular configurations and interactions. For example, the synthesis and crystal structure investigation of pyridine‐2‐(3′‐mercaptopropanoic acid)‐N ‐oxide provided insights into molecular packing and stability facilitated by hydrogen bonding and π‐π electron interactions (Ramasubramanian et al., 2007).
Chemical Analysis and Characterization
The compound's derivatives have also been pivotal in chemical analysis and characterization. For instance, X-ray powder diffraction data were reported for 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid ethyl ester, an essential intermediate in the synthesis of the anticoagulant, apixaban, showcasing the compound's role in facilitating drug development and quality control (Wang et al., 2017).
Mecanismo De Acción
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Pyrrolopyrazine derivatives, which share some structural similarities with your compound, have been found to inhibit fibroblast growth factor receptors, suggesting potential anti-cancer activity .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-(cyclopropylmethyl)-2-oxo-3,4,5,6-tetrahydrocyclopenta[b]pyridine-4a-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c15-11-5-7-13(12(16)17)6-1-2-10(13)14(11)8-9-3-4-9/h2,9H,1,3-8H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTIDDAVDIVYXNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC(=O)N(C2=C1)CC3CC3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



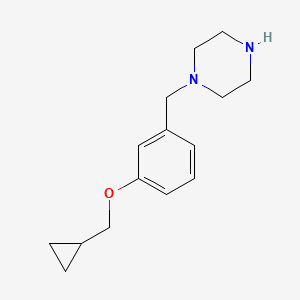
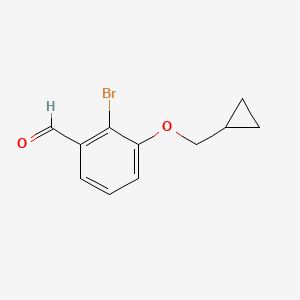
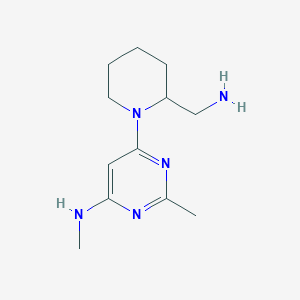

![2-[4-(4-bromo-2-fluorophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile](/img/structure/B1475640.png)
![1-Cyanoimidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1475641.png)
![(2,2-Difluorobenzo[1,3]dioxol-5-ylmethyl)-isopropylamine](/img/structure/B1475642.png)


![1-(2,2-Difluorobenzo[1,3]dioxol-4-ylmethyl)-piperazine](/img/structure/B1475647.png)
